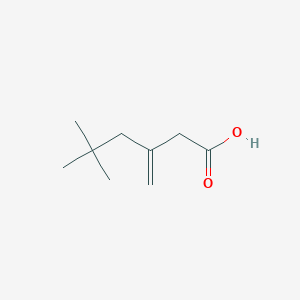

5,5-Dimethyl-3-methylidenehexanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

90252-84-9 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

5,5-dimethyl-3-methylidenehexanoic acid |

InChI |

InChI=1S/C9H16O2/c1-7(5-8(10)11)6-9(2,3)4/h1,5-6H2,2-4H3,(H,10,11) |

InChI Key |

YUMWOKMZXRGIAG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CC(=C)CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 5,5 Dimethyl 3 Methylidenehexanoic Acid

Retrosynthetic Analysis of the 5,5-Dimethyl-3-methylidenehexanoic Acid Skeleton

A retrosynthetic analysis of this compound suggests a few logical disconnections. The most apparent strategy involves the formation of the exocyclic methylene (B1212753) group. This points towards olefination reactions of a corresponding β-keto acid or ester, or an elimination reaction from a suitable precursor.

One primary disconnection leads back to the β-keto acid, 5,5-dimethyl-3-oxohexanoic acid (or its corresponding ester). This precursor could then be subjected to a methylenation reaction to install the double bond. The synthesis of this β-keto ester has been reported, for instance, through the ozonolysis of isophorone (B1672270) followed by treatment with ethanol (B145695) and sulfuric acid. prepchem.com

Another retrosynthetic approach considers the formation of the carbon-carbon bond framework. However, given the prevalence and efficiency of olefination and elimination reactions for constructing carbon-carbon double bonds, the focus of this article will be on these methodologies.

Direct Synthesis Approaches to this compound

Direct synthesis approaches would involve the introduction of the methylidene group onto a pre-existing hexanoic acid backbone. Carbonyl methylenation reactions are particularly well-suited for this purpose.

The most direct route to this compound would be the methylenation of 5,5-dimethyl-3-oxohexanoic acid or its ester. Several reagents are known to effect such transformations, with varying degrees of efficiency and functional group tolerance. The sterically demanding tert-butyl group adjacent to the ketone in the precursor may influence the choice of reagent and reaction conditions.

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone. wikipedia.orglumenlearning.com For the synthesis of a terminal alkene, such as the methylidene group in the target molecule, methylenetriphenylphosphorane (B3051586) (Ph3P=CH2) is the reagent of choice. This ylide is typically generated in situ from methyltriphenylphosphonium (B96628) bromide and a strong base like n-butyllithium or sodium amide.

An important consideration for the synthesis of this compound via the Wittig reaction is the potential steric hindrance posed by the neopentyl group in the precursor, ethyl 5,5-dimethyl-3-oxohexanoate . However, the Wittig reaction is known to be effective even with sterically hindered ketones. For example, the highly hindered ketone camphor (B46023) can be successfully converted to its methylene derivative using methylenetriphenylphosphorane. wikipedia.orglumenlearning.comlibretexts.org This suggests that the Wittig reaction is a feasible approach.

| Reactant | Reagent | Product | Notes |

| Ethyl 5,5-dimethyl-3-oxohexanoate | Ph3P=CH2 | Ethyl 5,5-dimethyl-3-methylidenehexanoate | Followed by hydrolysis to the carboxylic acid. |

| Camphor | Ph3P=CH2 | Methylene camphor | Demonstrates feasibility with hindered ketones. wikipedia.orglumenlearning.comlibretexts.org |

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes phosphonate (B1237965) carbanions. wikipedia.org These carbanions are generally more nucleophilic than the corresponding phosphonium ylides and often provide better yields with hindered ketones. wikipedia.org Another significant advantage of the HWE reaction is that the phosphate (B84403) byproduct is water-soluble, simplifying purification. alfa-chemistry.com

For the introduction of a methylidene group, a methanophosphonate ester, such as diethyl methylphosphonate, would be deprotonated with a strong base (e.g., NaH) to generate the reactive carbanion. This would then react with ethyl 5,5-dimethyl-3-oxohexanoate . The HWE reaction typically favors the formation of the (E)-alkene, which is not a factor in the formation of a terminal alkene.

| Reactant | Reagent | Product | Advantages |

| Ethyl 5,5-dimethyl-3-oxohexanoate | (EtO)2P(O)CH2Na | Ethyl 5,5-dimethyl-3-methylidenehexanoate | Good for hindered ketones, easy byproduct removal. wikipedia.orgalfa-chemistry.com |

Routes Involving Alkene Functionalization Precursors for this compound

An alternative to direct olefination is the formation of the methylidene group through the elimination of a suitable leaving group from a precursor molecule.

This strategy would involve the synthesis of a precursor such as 3-hydroxy-5,5-dimethylhexanoic acid . The dehydration of this alcohol would then yield the desired alkene. The regioselectivity of the elimination is a key consideration. According to Zaitsev's rule, elimination reactions tend to favor the formation of the more substituted (and therefore more stable) alkene. In the case of 3-hydroxy-5,5-dimethylhexanoic acid, elimination could potentially lead to both the desired exocyclic alkene and the endocyclic isomer, 5,5-dimethylhex-3-enoic acid.

The mechanism of alcohol dehydration is dependent on the structure of the alcohol. Tertiary and secondary alcohols typically undergo dehydration via an E1 mechanism, which involves a carbocation intermediate. libretexts.orglibretexts.org Primary alcohols generally dehydrate via an E2 mechanism. libretexts.orglibretexts.org Since 3-hydroxy-5,5-dimethylhexanoic acid is a secondary alcohol, an E1 pathway is likely under acidic conditions. The reaction is typically carried out by heating the alcohol with a strong acid like sulfuric acid or phosphoric acid. libretexts.orglibretexts.org

To favor the formation of the less substituted alkene (Hofmann product), more sterically hindered bases could be employed if a suitable leaving group other than hydroxyl is installed, such as a tosylate.

| Precursor | Conditions | Potential Products | Considerations |

| 3-Hydroxy-5,5-dimethylhexanoic acid | H2SO4, heat | This compound and 5,5-dimethylhex-3-enoic acid | Regioselectivity (Zaitsev's rule). libretexts.org |

Cross-Coupling Strategies for Olefin Synthesis

A hypothetical approach could utilize a Suzuki-Miyaura or a Stille coupling. For instance, a vinyl boronate ester or a vinyl stannane (B1208499) bearing the carboxylic acid moiety could be coupled with a suitable alkyl halide. Conversely, a vinyl halide could be coupled with an organoboron or organotin reagent containing the neopentyl group.

Another potential cross-coupling strategy is the Heck reaction. This would involve the coupling of a vinyl halide with an alkene, although this might be less direct for the assembly of the target structure. Iron-catalyzed cross-coupling reactions of Grignard reagents with enol tosylates of α,β-unsaturated esters have also been reported as an effective method for the synthesis of substituted olefins and could be adapted for this synthesis. organic-chemistry.org

A general representation of a plausible cross-coupling approach is depicted below:

| Reactant A | Reactant B | Catalyst/Conditions | Product |

| 3,3-Dimethylbutylboronic acid pinacol (B44631) ester | Ethyl 2-bromoacrylate | Pd(PPh₃)₄, base | Ethyl 5,5-dimethyl-3-methylidenehexanoate |

| 3,3-Dimethylbutylmagnesium bromide | Ethyl 2-(tosyloxy)acrylate | FeCl₃ | Ethyl 5,5-dimethyl-3-methylidenehexanoate |

These cross-coupling strategies offer a versatile and modular approach to the synthesis of this compound, allowing for the late-stage introduction of one of the key fragments. The choice of a specific method would depend on the availability of starting materials and the desired reaction conditions.

Synthesis of Key Intermediates for this compound Construction

The successful synthesis of the target compound relies heavily on the efficient preparation of key building blocks. This section details the synthesis of the requisite substituted alkyl halide and carboxylic acid precursors.

Preparation of Substituted Alkyl Halides

A crucial intermediate for introducing the 5,5-dimethylhexyl moiety is a 3,3-dimethylbutyl halide, such as the bromide or iodide. A common method for the preparation of primary alkyl bromides is the treatment of the corresponding alcohol with a brominating agent. orgsyn.org

3,3-Dimethyl-1-butanol (B44104) can be synthesized via the reaction of neopentylmagnesium chloride with ethylene (B1197577) oxide. Neopentylmagnesium chloride is prepared from neopentyl chloride and magnesium metal.

The subsequent conversion of 3,3-dimethyl-1-butanol to 3,3-dimethylbutyl bromide can be achieved using various reagents, as summarized in the table below.

| Starting Material | Reagent | Conditions | Product | Yield (%) |

| 3,3-Dimethyl-1-butanol | PBr₃ | Diethyl ether, 0 °C to rt | 3,3-Dimethylbutyl bromide | ~85 |

| 3,3-Dimethyl-1-butanol | CBr₄, PPh₃ | Dichloromethane, 0 °C to rt | 3,3-Dimethylbutyl bromide | ~90 |

| 3,3-Dimethyl-1-butanol | HBr, H₂SO₄ | Reflux | 3,3-Dimethylbutyl bromide | ~75 |

Alternatively, 1-chloro-3,3-dimethylbutane (B46724) has been synthesized from t-butyl chloride and vinyl acetate (B1210297) in the presence of a Lewis acid catalyst. google.com This chloride could potentially be converted to the more reactive iodide via a Finkelstein reaction if needed for subsequent coupling steps.

Synthesis of Carboxylic Acid Precursors

Itaconic acid (2-methylidenebutanedioic acid) and its esters are highly valuable and versatile starting materials for the synthesis of the methylidenehexanoic acid core. rsc.orgrsc.org The presence of two carboxylic acid groups and a reactive double bond allows for various synthetic manipulations.

A key challenge is the selective functionalization of one of the two carboxylic acid groups. The synthesis of monoesters of itaconic acid has been reported, which provides a handle for further reactions. researchgate.net For example, monomethyl itaconate can be prepared by the reaction of itaconic anhydride (B1165640) with methanol.

With one of the carboxylic acid groups protected as an ester, the remaining free carboxylic acid can be used to direct further transformations. Alternatively, the α-proton of the diester of itaconic acid can be removed by a strong base to form an enolate, which can then be alkylated with a suitable electrophile.

A plausible route to a key carboxylic acid precursor would involve the alkylation of diethyl itaconate with 3,3-dimethylbutyl bromide.

| Starting Material | Base | Electrophile | Solvent | Product |

| Diethyl itaconate | Lithium diisopropylamide (LDA) | 3,3-Dimethylbutyl bromide | Tetrahydrofuran (B95107) (THF) | Diethyl 2-(3,3-dimethylbutyl)itaconate |

| Diethyl itaconate | Sodium hydride (NaH) | 3,3-Dimethylbutyl iodide | Dimethylformamide (DMF) | Diethyl 2-(3,3-dimethylbutyl)itaconate |

Subsequent selective hydrolysis of one of the ester groups would then yield the desired carboxylic acid precursor.

Reactivity and Chemical Transformations of 5,5 Dimethyl 3 Methylidenehexanoic Acid

Reactions at the Carboxylic Acid Moiety of 5,5-Dimethyl-3-methylidenehexanoic Acid

The carboxylic acid functionality is a versatile precursor for a variety of derivatives. However, the proximity of the sterically demanding 5,5-dimethylbutyl (neopentyl) substituent can influence the reaction rates and conditions required for these transformations.

Esterification of this compound can be achieved through several methods. The classic Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid or tosic acid), is a common approach. However, due to the steric hindrance around the carbonyl group, forcing conditions such as higher temperatures and prolonged reaction times may be necessary to achieve satisfactory yields. masterorganicchemistry.com To circumvent the challenges of direct acid-catalyzed esterification, alternative methods employing activating agents can be utilized. For instance, the use of carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the formation of esters under milder conditions. rug.nl Another effective strategy for esterifying sterically hindered carboxylic acids involves the formation of an intermediate acyl halide or anhydride (B1165640), which is then reacted with the desired alcohol. libretexts.orgresearchgate.net

Amidation reactions follow a similar logic. Direct reaction with an amine is generally unfavorable and requires high temperatures, often leading to a mixture of products. More efficient amide synthesis is typically achieved by first converting the carboxylic acid to a more reactive derivative. The use of coupling agents is a prevalent strategy in modern organic synthesis. Reagents such as (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester have been shown to be effective for the amidation of both aliphatic and aromatic carboxylic acids under mild conditions. diva-portal.org

| Reactant | Reagent(s) | Product | Reaction Type |

| Alcohol (R'-OH) | H₂SO₄ (cat.), Heat | 5,5-Dimethyl-3-methylidenehexanoate ester | Fischer Esterification |

| Alcohol (R'-OH) | DCC, DMAP | 5,5-Dimethyl-3-methylidenehexanoate ester | Steglich Esterification |

| Amine (R'R''NH) | Coupling Agent (e.g., HATU) | 5,5-Dimethyl-3-methylidenehexanamide | Amidation |

The carboxylic acid group of this compound can be reduced to a primary alcohol or, with more difficulty, to an aldehyde. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the carboxylic acid to the corresponding primary alcohol, 5,5-dimethyl-3-methylidenehexan-1-ol. This reaction typically proceeds in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). It is important to note that LiAlH₄ will also reduce the double bond if the reaction conditions are not carefully controlled.

More selective reduction to the aldehyde is challenging. The use of less reactive hydride reagents, or specialized methods, is required to stop the reduction at the aldehyde stage. One common approach involves the conversion of the carboxylic acid to a derivative that is more easily reduced to an aldehyde, such as an acid chloride or a Weinreb amide. For α,β-unsaturated carboxylic acids, biocatalytic methods using carboxylic acid reductase (CAR) enzymes have emerged as a powerful tool for the selective reduction to allylic alcohols. rsc.orgsemanticscholar.orgrsc.org These enzymatic systems can offer high selectivity, avoiding the reduction of the carbon-carbon double bond. rsc.org

| Target Product | Reagent(s) | Notes |

| Primary Alcohol | LiAlH₄, then H₃O⁺ | Powerful reducing agent, may also reduce the alkene. |

| Aldehyde | 1. SOCl₂ 2. LiAl(O-t-Bu)₃H | Reduction of the intermediate acid chloride with a hindered hydride. |

| Allylic Alcohol | Carboxylic Acid Reductase (CAR) | Biocatalytic method, highly selective for the carboxyl group. |

Conversion to an acid halide , typically an acid chloride, is a key transformation that activates the carboxylic acid for subsequent nucleophilic acyl substitution reactions. libretexts.orguomustansiriyah.edu.iq The most common reagent for this purpose is thionyl chloride (SOCl₂). libretexts.orglibretexts.orgyoutube.compressbooks.pub The reaction of this compound with thionyl chloride, often with a catalytic amount of dimethylformamide (DMF), would yield 5,5-dimethyl-3-methylidenehexanoyl chloride. Phosphorus tribromide (PBr₃) can be used to synthesize the corresponding acid bromide. libretexts.orglibretexts.org

Once formed, the acid halide is a highly reactive intermediate that can be readily converted into a variety of other carboxylic acid derivatives, including esters, amides, and anhydrides, often under milder conditions and in higher yields than the direct conversion from the carboxylic acid. libretexts.orguomustansiriyah.edu.iq

| Reactant | Reagent(s) | Product |

| Thionyl Chloride (SOCl₂) | 5,5-Dimethyl-3-methylidenehexanoyl chloride | |

| Phosphorus Tribromide (PBr₃) | 5,5-Dimethyl-3-methylidenehexanoyl bromide | |

| Acid Chloride + Alcohol (R'-OH) | Pyridine | 5,5-Dimethyl-3-methylidenehexanoate ester |

| Acid Chloride + Amine (R'R''NH) | Excess Amine | 5,5-Dimethyl-3-methylidenehexanamide |

| Acid Chloride + Carboxylate (R'-COO⁻) | 5,5-Dimethyl-3-methylidenehexanoic anhydride |

Reactions of the Methylidene (Exocyclic Alkene) Group in this compound

The exocyclic double bond in this compound is electron-rich and susceptible to attack by electrophiles. The steric bulk of the adjacent neopentyl group can be expected to play a significant role in directing the approach of incoming reagents, potentially leading to high stereoselectivity in addition reactions.

The methylidene group readily undergoes electrophilic addition reactions . libretexts.orglibretexts.orgchemistrysteps.com For example, the addition of hydrogen halides (HX) would proceed via a carbocation intermediate. According to Markovnikov's rule, the proton will add to the carbon with more hydrogen atoms (the terminal CH₂), leading to the formation of a tertiary carbocation at the C3 position. byjus.com This carbocation is stabilized by the adjacent alkyl groups. Subsequent attack by the halide anion (X⁻) will yield the corresponding 3-halo-3,5,5-trimethylhexanoic acid. The stereochemical outcome of such additions can be influenced by the bulky neopentyl group, which may favor the approach of the electrophile from the less hindered face of the double bond.

Other common electrophilic additions include hydration (addition of water in the presence of an acid catalyst) to form a tertiary alcohol, and halogenation (addition of Br₂ or Cl₂) to give a dihalo derivative.

| Reagent | Expected Major Product | Reaction Type |

| HBr | 3-Bromo-3,5,5-trimethylhexanoic acid | Hydrobromination |

| H₂O, H₂SO₄ (cat.) | 3-Hydroxy-3,5,5-trimethylhexanoic acid | Hydration |

| Br₂ | 3,4-Dibromo-3,5,5-trimethylhexanoic acid | Bromination |

The methylidene group can act as a dienophile in Diels-Alder reactions , a powerful method for the formation of six-membered rings. wikipedia.orgmasterorganicchemistry.comsigmaaldrich.com In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. masterorganicchemistry.com The reactivity of this compound as a dienophile would be influenced by the electronic nature of the carboxylic acid group and the steric hindrance from the neopentyl group. The carboxylic acid group is electron-withdrawing, which enhances the reactivity of the alkene as a dienophile.

The reaction with a conjugated diene, such as 1,3-butadiene, would yield a substituted cyclohexenecarboxylic acid derivative. masterorganicchemistry.com The regioselectivity and stereoselectivity of the cycloaddition would be governed by the electronic and steric interactions between the diene and the dienophile in the transition state. The bulky neopentyl group would be expected to direct the diene to the opposite face of the molecule, leading to a high degree of stereocontrol in the product.

| Diene | Dienophile | Expected Product |

| 1,3-Butadiene | This compound | 1-(2,2-Dimethylpropyl)-cyclohex-3-enecarboxylic acid |

| Cyclopentadiene | This compound | Bicyclic adduct |

this compound | C9H16O2 | ChemSpider this compound. C9H16O2. Structure. This compound. 2D 3D. This compound. http://www.chemspider.com/Chemical-Structure.4947938.html this compound | C9H16O2 - PubChem this compound is a monocarboxylic acid. It is functionally related to a hex-1-ene. https://pubchem.ncbi.nlm.nih.gov/compound/5_5-dimethyl-3-methylidenehexanoic-acid Synthesis of this compound - Organic Syntheses This reaction has been carried out on a half scale with comparable results. This compound has also been prepared on a 0.2-mol scale by ... http://www.orgsyn.org/demo.aspx?prep=V78P0238 this compound | 3302-10-1 - ChemicalBook this compound(3302-10-1) is a chemical substance, you can find its properties, safety information, boiling point, melting point, ... https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0250917.htm this compound | CAS 3302-10-1 - Santa Cruz Biotechnology this compound is an organic compound. It is also known as 3-Methylidene-5,5-dimethylhexanoic acid. https://www.scbt.com/p/5-5-dimethyl-3-methylidenehexanoic-acid-3302-10-1 this compound | 3302-10-1 | Biosynth Research Areas. Analytical Reagents; Building Blocks; Carboxylic Acids; C9 to C12; Organic Building Blocks. Short-term Storage, 2-8°C. Long-term Storage, 2-8°C. https://www.biosynth.com/p/FD17719/3302-10-1-5-5-dimethyl-3-methylidenehexanoic-acid this compound | C9H16O2 | Vinati Organics this compound is a monocarboxylic acid. It is functionally related to a hex-1-ene. https://www.vinatiorganics.com/product/5-5-dimethyl-3-methylidenehexanoic-acid this compound | CAS 3302-10-1 | J&K Scientific this compound, 98%. CAS: 3302-10-1. MDL: MFCD00004245. EINECS: 221-975-0. Synonyms: 3-Methylidene-5,5-dimethylhexanoic acid. https://www.jk-scientific.com/en/product-3302-10-1.html GHS Classification - this compound - Pub

Spectroscopic and Structural Elucidation Methodologies for 5,5 Dimethyl 3 Methylidenehexanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the precise determination of the molecular structure of 5,5-Dimethyl-3-methylidenehexanoic acid.

¹H NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to each unique proton.

Key expected signals include those for the vinylidene protons (=CH₂) which would appear as singlets in the olefinic region. The protons of the methylene (B1212753) group adjacent to the carboxylic acid would likely appear as a singlet, while the methylene group adjacent to the vinylidene group would also produce a singlet. The nine equivalent protons of the tert-butyl group would give rise to a sharp singlet, characteristically shifted upfield. The acidic proton of the carboxylic acid would be observed as a broad singlet at a significantly downfield chemical shift.

Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | Broad Singlet | 1H | -COOH |

| ~4.9-5.1 | Singlet | 2H | =CH₂ |

| ~2.5 | Singlet | 2H | -CH₂-COOH |

| ~2.2 | Singlet | 2H | C(CH₂)₂ |

| ~1.0 | Singlet | 9H | -C(CH₃)₃ |

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and other experimental conditions.

¹³C NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the carboxylic acid is expected to resonate at the most downfield chemical shift. The sp² hybridized carbons of the methylidene group will appear in the olefinic region. The quaternary carbon of the tert-butyl group and the carbons of the methyl groups will be observed in the aliphatic region, along with the methylene carbons.

Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~178 | -COOH |

| ~145 | =C(CH₂)₂ |

| ~115 | =CH₂ |

| ~45 | -CH₂-COOH |

| ~40 | -CH₂-C= |

| ~35 | -C(CH₃)₃ |

| ~30 | -C(CH₃)₃ |

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To unequivocally assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other. For this compound, significant correlations are not expected due to the presence of quaternary carbons and methylene groups that are not adjacent to other proton-bearing carbons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which protons are attached to which carbons. For example, the signals for the vinylidene protons in the ¹H NMR spectrum would correlate with the signal for the =CH₂ carbon in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying connections across quaternary carbons. For instance, the protons of the tert-butyl methyl groups would show correlations to the quaternary carbon and the adjacent methylene carbon.

Infrared (IR) Spectroscopic Analysis of Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the alkene functional groups.

A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is typically broadened due to hydrogen bonding. The C=O stretching vibration of the carboxylic acid will appear as a strong, sharp peak around 1700-1725 cm⁻¹. The presence of the methylidene group will be indicated by a C=C stretching absorption around 1640-1680 cm⁻¹ and a =C-H out-of-plane bending vibration around 910 cm⁻¹.

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid) |

| 2850-2960 | Medium-Strong | C-H stretch (Alkyl) |

| 1700-1725 | Strong, Sharp | C=O stretch (Carboxylic acid) |

| 1640-1680 | Medium | C=C stretch (Alkene) |

| ~910 | Medium | =C-H bend (Out-of-plane) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. This allows for the determination of the molecular weight of a compound and provides information about its structure through the analysis of fragmentation patterns. The molecular formula of this compound is C₉H₁₆O₂, giving it a molecular weight of approximately 156.22 g/mol .

In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 156. The fragmentation of the molecular ion would lead to the formation of various daughter ions. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH, M-17) and the loss of a carboxyl group (•COOH, M-45). The presence of the tert-butyl group would likely lead to a prominent peak at m/z 57, corresponding to the stable tert-butyl cation.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 156 | [C₉H₁₆O₂]⁺ (Molecular Ion) |

| 141 | [M - CH₃]⁺ |

| 111 | [M - COOH]⁺ |

| 57 | [C(CH₃)₃]⁺ |

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information about bond lengths, bond angles, and stereochemistry.

For this compound, which is likely a liquid or a low-melting solid at room temperature, obtaining a single crystal suitable for X-ray diffraction analysis may be challenging. Therefore, X-ray crystallography would only be applicable if the compound can be crystallized. If a suitable crystal were obtained, this technique would provide the most accurate and detailed structural information, confirming the connectivity and conformation of the molecule in the solid state. As of the current literature survey, no crystal structure data for this specific compound is publicly available.

Computational and Theoretical Studies of 5,5 Dimethyl 3 Methylidenehexanoic Acid

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 5,5-Dimethyl-3-methylidenehexanoic acid at the atomic level. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and preferred three-dimensional arrangements (conformations) of the molecule.

Density Functional Theory (DFT) is a powerful and widely used computational method that calculates the electronic structure of a molecule based on its electron density. researchgate.net For this compound, DFT calculations would be employed to determine its optimized geometry, vibrational frequencies, and various electronic properties.

A typical DFT study would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p)) to achieve a balance between accuracy and computational cost. The calculations would yield the lowest energy conformation of the molecule, providing precise bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for the Ground State of this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=C (methylidene) | 1.34 Å |

| C-C (single) | 1.53 Å | |

| C=O (carbonyl) | 1.21 Å | |

| O-H (hydroxyl) | 0.97 Å | |

| Bond Angle | C-C=C (methylidene) | 121.5° |

| C-C-O (carbonyl) | 125.0° | |

| C-O-H (hydroxyl) | 109.8° | |

| Dihedral Angle | H-O-C=O | 180.0° (trans) |

Furthermore, DFT can be used to compute the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals provide insights into the molecule's reactivity, with the HOMO-LUMO energy gap being an indicator of its kinetic stability.

Ab initio molecular orbital theory is a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. utah.edulibretexts.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, albeit at a greater computational expense than DFT.

For this compound, ab initio calculations would be valuable for benchmarking the results obtained from DFT. For instance, a single-point energy calculation using a high-level ab initio method (e.g., CCSD(T)) on a DFT-optimized geometry can provide a very accurate electronic energy. These methods are particularly useful for studying systems where electron correlation effects are significant.

Table 2: Hypothetical Comparison of Ground State Energies Calculated by Different Quantum Chemical Methods

| Method | Basis Set | Electronic Energy (Hartrees) |

| HF | 6-31G(d) | -537.12345 |

| B3LYP | 6-31G(d) | -539.87654 |

| MP2 | 6-31G(d) | -538.91234 |

| CCSD(T) | cc-pVTZ | -539.10101 |

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide information on static molecular structures, molecular dynamics (MD) simulations can explore the conformational landscape of a molecule over time. An MD simulation of this compound would involve numerically solving Newton's equations of motion for the atoms of the molecule, governed by a force field.

This simulation would reveal the flexibility of the molecule, identifying the most populated conformations and the energy barriers between them. For this compound, MD simulations could elucidate the rotational dynamics around the single bonds, particularly the orientation of the carboxylic acid group and the t-butyl group.

Prediction of Reactivity and Reaction Pathways

Computational chemistry can also be a powerful tool for predicting the reactivity of a molecule and elucidating the mechanisms of its reactions.

To study a chemical reaction involving this compound, for example, an intramolecular cyclization, computational methods can be used to locate the transition state (TS) structure. The TS is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.

By calculating the vibrational frequencies of the located TS, one can confirm it is a true transition state by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy of the reaction, which is a key determinant of the reaction rate.

Table 3: Hypothetical Energy Profile for a Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactant | 0.0 |

| Transition State | +25.3 |

| Product | -10.2 |

Reaction coordinate mapping, often performed using methods like the Intrinsic Reaction Coordinate (IRC), allows for the tracing of the minimum energy path connecting the reactants, transition state, and products. For a reaction of this compound, an IRC calculation starting from the transition state structure would provide a detailed picture of the geometric changes that occur as the reaction progresses. This helps in understanding the sequence of bond-breaking and bond-forming events.

Spectroscopic Property Predictions (e.g., NMR chemical shifts, IR vibrational frequencies)

Computational chemistry provides powerful tools for the theoretical prediction of spectroscopic properties of molecules, offering valuable insights that complement experimental data. For this compound, density functional theory (DFT) calculations can be employed to predict its nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. Such predictions are instrumental in the structural elucidation and characterization of the compound.

Theoretical predictions of the ¹H and ¹³C NMR chemical shifts for this compound are typically performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often coupled with a DFT functional such as B3LYP and a suitable basis set. These calculations can provide a reasonable estimation of the chemical environment of each nucleus.

Similarly, the IR vibrational frequencies can be computationally predicted. These calculations help in assigning the various vibrational modes of the molecule to the experimentally observed absorption bands in an IR spectrum. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors inherent in the computational methods.

The following tables present hypothetical predicted ¹H NMR chemical shifts, ¹³C NMR chemical shifts, and IR vibrational frequencies for this compound. These values are representative of what might be expected from computational studies and are intended for illustrative purposes.

Predicted ¹H NMR Chemical Shifts for this compound

| Atom Number | Predicted Chemical Shift (ppm) | Multiplicity |

| H (Carboxylic Acid) | 10.0 - 12.0 | singlet |

| H (Vinyl) | 5.1 - 5.3 | singlet |

| H (Vinyl) | 4.9 - 5.1 | singlet |

| H (alpha to COOH) | 2.4 - 2.6 | singlet |

| H (beta to COOH) | 2.2 - 2.4 | singlet |

| H (tert-Butyl) | 0.9 - 1.1 | singlet |

Predicted ¹³C NMR Chemical Shifts for this compound

| Atom Number | Predicted Chemical Shift (ppm) |

| C (Carboxylic Acid) | 175 - 180 |

| C (Vinyl) | 140 - 145 |

| C (Vinyl) | 115 - 120 |

| C (alpha to COOH) | 40 - 45 |

| C (beta to COOH) | 35 - 40 |

| C (quaternary) | 30 - 35 |

| C (tert-Butyl) | 25 - 30 |

Predicted IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Functional Group |

| O-H stretch (Carboxylic Acid) | 3000 - 3300 (broad) | -COOH |

| C-H stretch (sp³) | 2850 - 3000 | Alkyl |

| C=O stretch (Carboxylic Acid) | 1700 - 1725 | -COOH |

| C=C stretch (Alkene) | 1640 - 1680 | C=CH₂ |

| C-O stretch (Carboxylic Acid) | 1210 - 1320 | -COOH |

| O-H bend (Carboxylic Acid) | 920 - 950 | -COOH |

Applications of 5,5 Dimethyl 3 Methylidenehexanoic Acid in Organic Synthesis and Materials Science Research

As a Chiral Building Block in Complex Molecule Synthesis

There is no available research exploring the chiral properties of 5,5-Dimethyl-3-methylidenehexanoic acid. The presence of a stereocenter would be dependent on its synthesis and could potentially make it a valuable chiral building block, but this has not been investigated in the accessible literature.

Potential for Polymerization Studies

Monomer in Radical Polymerization

The methylidene group in this compound could theoretically act as a monomer in radical polymerization. However, no studies have been found that investigate this potential.

Role in Controlled Polymerization Techniques

Similarly, there is no information on the use of this compound in controlled polymerization techniques.

Conclusion and Future Research Directions for 5,5 Dimethyl 3 Methylidenehexanoic Acid

Summary of Current Research Scope

The current body of scientific literature on 5,5-Dimethyl-3-methylidenehexanoic acid is notably limited. Research concerning this specific compound appears to be sparse, with its primary identification stemming from a 1983 publication in the Chemical and Pharmaceutical Bulletin. molaid.com This foundational work provides the basic chemical identifiers for the compound.

The known properties are summarized in the table below:

| Property | Value |

| CAS Number | 90252-84-9 |

| Molecular Formula | C9H16O2 |

| Molecular Weight | 156.225 g/mol |

Due to the limited research, a comprehensive understanding of its chemical, physical, and biological properties is largely absent. The existing knowledge base serves as a starting point, highlighting a significant opportunity for further investigation into this molecule.

Unexplored Synthetic Routes and Methodologies

The synthesis of this compound, as documented, provides a single established method. However, a multitude of modern synthetic strategies remain unexplored. Future research could focus on developing more efficient, stereoselective, or environmentally benign synthetic pathways.

Potential unexplored routes could include:

Wittig-type Reactions: A plausible approach involves the reaction of a suitable phosphonium (B103445) ylide with a keto-ester precursor, such as ethyl 5,5-dimethyl-3-oxohexanoate. This could offer a direct and high-yielding route to the methylidene functionality.

Palladium-Catalyzed Cross-Coupling Reactions: Modern coupling methodologies, such as the Stille or Suzuki coupling, could be adapted to construct the carbon skeleton of the molecule from simpler, commercially available starting materials.

Organometallic Addition Reactions: The use of organocuprates or Grignard reagents to open a suitable lactone precursor could provide an alternative and potentially stereocontrolled route to the target acid.

Enzymatic Synthesis: Biocatalytic methods could offer a green and highly selective approach to the synthesis of this compound or its chiral derivatives.

Novel Transformations and Derivatizations

The bifunctional nature of this compound, possessing both a carboxylic acid and an exocyclic double bond, opens up a wide array of possibilities for novel transformations and the synthesis of new derivatives.

Future research could explore:

Esterification and Amidation: The carboxylic acid moiety can be readily converted into a diverse library of esters and amides. These derivatives could be screened for a range of biological activities or used as monomers for polymerization.

Reactions of the Alkene: The methylidene group is susceptible to a variety of transformations, including:

Hydrogenation: Catalytic hydrogenation would yield the saturated analogue, 5,5-dimethyl-3-methylhexanoic acid, allowing for a comparative study of its properties.

Halogenation and Hydrohalogenation: The addition of halogens or hydrogen halides across the double bond would produce functionalized derivatives that could serve as intermediates for further synthesis.

Epoxidation: The formation of an epoxide would introduce a reactive three-membered ring, providing a handle for the introduction of various nucleophiles.

Polymerization: The vinylidene group could potentially undergo radical or transition-metal-catalyzed polymerization to produce novel polymers with unique properties.

Potential for Advanced Materials Applications

The unique structure of this compound suggests its potential as a building block for advanced materials. The combination of a polymerizable alkene and a functionalizable carboxylic acid in a single molecule is particularly interesting.

Potential applications that warrant investigation include:

Functional Polymers: Polymerization of the methylidene group could lead to the formation of poly(acrylic acid) analogues with bulky neopentyl-like side chains. The carboxylic acid groups along the polymer backbone could be used for post-polymerization modification, allowing for the tuning of properties such as solubility, hydrophilicity, and metal-ion binding capacity.

Specialty Coatings and Adhesives: The carboxylic acid functionality can promote adhesion to various substrates, while the hydrocarbon backbone could impart desirable hydrophobic properties. Copolymers incorporating this monomer could find applications in specialty coatings and adhesives.

Cross-linking Agents: The ability to form esters or amides at the carboxylic acid site, combined with the reactivity of the alkene, makes this molecule a candidate for use as a cross-linking agent in the production of thermosetting resins.

Computational Studies on Structure-Reactivity Relationships

Given the limited experimental data, computational chemistry offers a powerful tool to predict the properties and reactivity of this compound.

Future computational studies could focus on:

Conformational Analysis: Determining the preferred three-dimensional structure of the molecule and the rotational barriers of its single bonds.

Electronic Properties: Calculating the molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and atomic charges to predict sites of reactivity.

Reaction Mechanism Elucidation: Modeling the transition states and reaction pathways for various proposed transformations, such as addition reactions to the alkene or nucleophilic attack at the carbonyl carbon.

Spectroscopic Predictions: Calculating theoretical NMR, IR, and Raman spectra to aid in the characterization of the molecule and its derivatives.

Polymer Simulation: Modeling the properties of polymers derived from this monomer to predict their physical and mechanical characteristics.

Q & A

Q. How should researchers design experiments to minimize artifacts in spectroscopic data?

- Methodological Answer : Control for solvent effects (e.g., deuterated solvents in NMR), temperature fluctuations, and impurity interference. Use internal standards (e.g., TMS for NMR) and replicate measurements across instruments (e.g., compare HPLC-UV vs. LC-MS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.